

Spectroscopic Profile of 5-Nonanone: A Technical Guide

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Compound of Interest

Compound Name: 5-Nonanone

Cat. No.: B165733

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-nonanone** (also known as dibutyl ketone), a significant compound in various chemical and pharmaceutical applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **5-nonanone**.

Table 1: ¹H NMR Spectroscopic Data for 5-Nonanone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.38	Triplet	4H	-CH ₂ -C=O (C4 & C6)
1.52	Multiplet	4H	-CH ₂ - (C3 & C7)
1.30	Multiplet	4H	-CH ₂ - (C2 & C8)
0.90	Triplet	6H	-CH ₃ (C1 & C9)

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for 5-Nonanone

Chemical Shift (δ) ppm	Carbon Assignment
211.5	C=O (C5)
42.5	-CH ₂ -C=O (C4 & C6)
26.0	-CH ₂ - (C3 & C7)
22.4	-CH ₂ - (C2 & C8)
13.9	-CH ₃ (C1 & C9)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List for 5-Nonanone

Wavenumber (cm ⁻¹)	Description of Vibration
2958	C-H stretch (alkane)
2933	C-H stretch (alkane)
2872	C-H stretch (alkane)
1715	C=O stretch (ketone)
1467	C-H bend (alkane)
1378	C-H bend (alkane)

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (Electron Ionization) Data for 5-Nonanone

m/z	Relative Intensity (%)	Proposed Fragment
142	11	[M] ⁺ (Molecular Ion)
113	5	[M - C ₂ H ₅] ⁺
100	8	[M - C ₃ H ₆] ⁺ (McLafferty Rearrangement)
86	6	[C ₅ H ₁₀ O] ⁺ (McLafferty Rearrangement)
85	85	[M - C ₄ H ₉] ⁺ (α-cleavage)
71	10	[C ₄ H ₇ O] ⁺
57	100	[C ₄ H ₉] ⁺ (Base Peak)
43	50	[C ₃ H ₇] ⁺
29	45	[C ₂ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and can be adapted for similar aliphatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **5-nonanone** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: Spectra were acquired on a 90 MHz NMR spectrometer.
- ¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence was used.
- Number of Scans: 16 scans were acquired.
- Relaxation Delay: A relaxation delay of 1.0 second was employed between scans.
- Spectral Width: A spectral width of approximately 10 ppm was used.
- **¹³C NMR Acquisition Parameters:**
 - Pulse Sequence: A standard proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each carbon.
 - Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (typically 1024 or more) were averaged to obtain a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 2.0 seconds was used.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation: As **5-nonanone** is a liquid at room temperature, the IR spectrum was obtained from a neat liquid film. A single drop of **5-nonanone** was placed between two potassium bromide (KBr) salt plates to create a thin liquid film.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used for the analysis.
- Data Acquisition:
 - A background spectrum of the clean KBr plates was recorded.
 - The sample was then placed in the spectrometer, and the spectrum was recorded over a range of 4000 to 400 cm⁻¹.

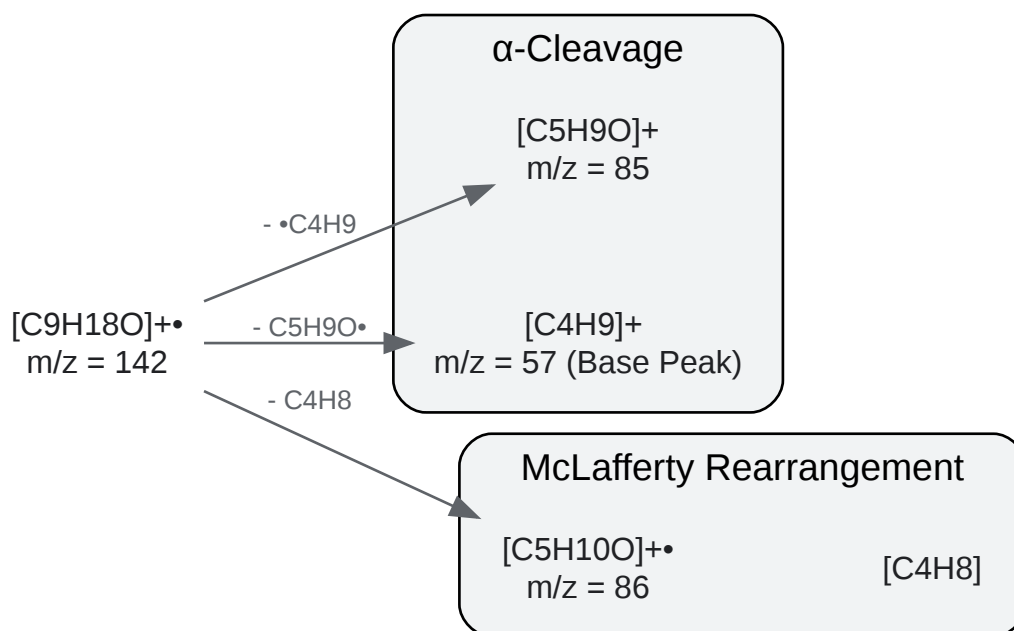
- A total of 16 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The final IR spectrum was obtained by ratioing the sample spectrum against the background spectrum, yielding a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode was used for the analysis.
- Gas Chromatography (GC) Conditions:
 - Injection: A 1 μ L sample of a dilute solution of **5-nonanone** in dichloromethane was injected in splitless mode.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness) was used for separation.
 - Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
 - Temperature Program: The oven temperature was initially held at 60°C for 1 minute, then ramped at a rate of 10°C/min to 200°C.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) was performed at an electron energy of 70 eV.
 - Mass Analyzer: A quadrupole mass analyzer was used.
 - Scan Range: The mass-to-charge ratio (m/z) was scanned over a range of 20 to 200 amu.
 - Ion Source Temperature: The ion source was maintained at 230°C.

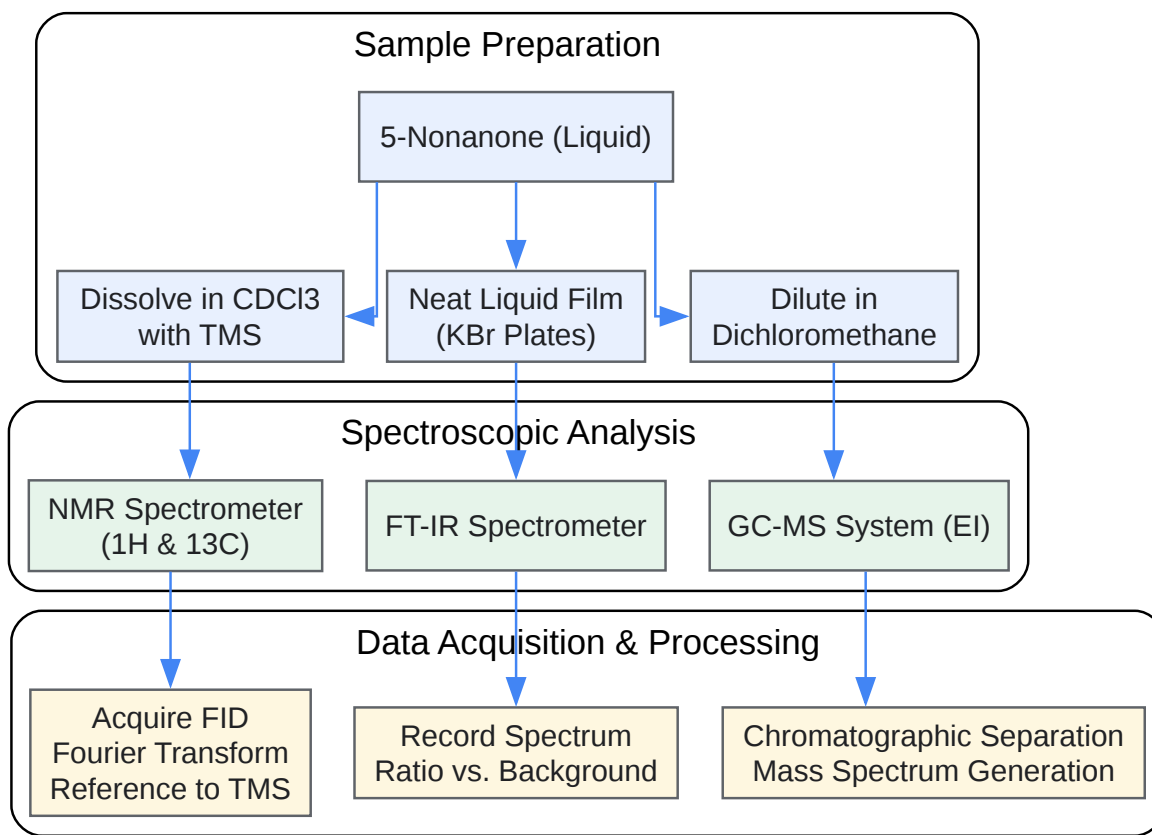
Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **5-nonanone**.



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Caption: Mass Spectrometry Fragmentation of **5-Nonanone**.



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Caption: General Experimental Workflow for Spectroscopic Analysis.

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